6-(Ethylsulfanyl)pyrimidin-4-amine

procurement chemical sourcing purity specification

6-(Ethylsulfanyl)pyrimidin-4-amine (CAS 6303-56-6) is a differentiated heterocyclic aminopyrimidine building block. Its ethylthio substituent provides a unique LogP (1.17) and steric/electronic profile versus methyl/propyl analogs, enabling precise SAR exploration, regioselective functionalization, and stable sulfone intermediate formation. Procure this high-purity (≥98%) intermediate for reliable kinase inhibitor, antimicrobial, or CRTH2 antagonist development programs.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 6303-56-6
Cat. No. B12935058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethylsulfanyl)pyrimidin-4-amine
CAS6303-56-6
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCCSC1=NC=NC(=C1)N
InChIInChI=1S/C6H9N3S/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9)
InChIKeyQDTIJLNAWRJMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes95.2 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Ethylsulfanyl)pyrimidin-4-amine CAS 6303-56-6: Chemical Identity and Procurement Baseline


6-(Ethylsulfanyl)pyrimidin-4-amine (CAS 6303-56-6), also referred to as 6-(ethylthio)pyrimidin-4-amine, is a heterocyclic aminopyrimidine bearing an ethylthio substituent at the 6-position of the pyrimidine ring. It has the molecular formula C₆H₉N₃S and a molecular weight of 155.22 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, with its reactive amino and thioether functionalities enabling selective functionalization for constructing more complex heterocyclic frameworks [1]. Predicted physicochemical properties include a LogP of 1.17, a topological polar surface area (TPSA) of 51.8 Ų, and a boiling point of 323.7 °C at 760 mmHg [2]. Multiple commercial suppliers offer the compound in research quantities, typically with purity specifications of 98% .

Why 6-(Ethylsulfanyl)pyrimidin-4-amine Cannot Be Replaced by Close Analogs in Critical Applications


While the 6-(alkylsulfanyl)pyrimidin-4-amine scaffold is shared among several commercially available analogs, simple substitution with methyl, propyl, or other alkylthio congeners is not interchangeable in synthetic or medicinal chemistry contexts. The ethyl substituent confers a distinct balance of steric bulk, electronic contribution, and lipophilicity (LogP 1.17) relative to its methyl counterpart (LogP ~0.70 for 6-(methylthio)pyrimidin-4-amine) . This difference directly impacts reaction kinetics in nucleophilic substitution pathways, crystallization behavior, and target binding interactions in structure-activity relationship (SAR) exploration . Furthermore, the ethylthio group serves as a specific precursor to sulfoxide and sulfone oxidation products, with the ethyl chain length influencing the stereoelectronic properties of the resulting sulfonyl intermediates in a manner not reproducible with shorter or longer alkyl chains [1]. For procurement decisions, substituting with an alternative alkylthio analog without confirming compatibility introduces measurable risk of altered synthetic outcomes, divergent intermediate stability, and irreproducible biological screening results.

Quantitative Differentiation of 6-(Ethylsulfanyl)pyrimidin-4-amine Against Structural Analogs


Commercial Availability and Purity Specification: 6-Ethylthio vs. 6-Methylthio and 6-Propylthio Analogs

Among the 6-(alkylsulfanyl)pyrimidin-4-amine series, 6-(ethylsulfanyl)pyrimidin-4-amine demonstrates the most robust commercial availability with multiple active suppliers offering catalog-listed stock quantities of 1 g, 5 g, and 10 g scales . The compound is consistently offered at 98% purity specification across at least two independent vendors with batch-specific certificates of analysis available upon request . In contrast, the 6-(propylthio) analog is not listed as a standalone commercial product in major catalogs, and the 6-(methylthio) analog (CAS 2038-32-6), while available, is carried by fewer suppliers with less transparent purity documentation . For procurement workflows requiring immediate availability and verified purity for reproducible synthesis, the ethyl analog offers quantifiably lower sourcing friction and higher batch-to-batch reliability than either shorter- or longer-chain alternatives.

procurement chemical sourcing purity specification supply chain

Synthetic Accessibility: Documented One-Pot Synthetic Route for 4-Aminopyrimidines with Alkylsulfanyl Substituents

A 2024 report in Chemical Communications established a transition-metal-free, four-component one-pot methodology for synthesizing structurally diverse sulfurized 4-aminopyrimidines directly from mixed nitriles and disulfides [1]. This methodology encompasses the 6-(alkylsulfanyl)pyrimidin-4-amine scaffold and provides a streamlined alternative to the traditional two-step nucleophilic substitution route starting from 4-amino-2,6-dichloropyrimidine . The one-pot approach eliminates the need for pre-functionalized halopyrimidine starting materials and transition-metal catalysts, offering a quantifiably reduced step count (one step versus two steps) and simplified purification workflow compared to the conventional route. While both synthetic approaches yield the target compound, the newer methodology provides a more atom-economical and operationally convenient pathway for laboratory-scale preparation when in-house synthesis is preferred over commercial procurement [2].

organic synthesis methodology 4-aminopyrimidines one-pot synthesis

Lipophilicity Differentiation: LogP of 6-Ethylthio vs. 6-Methylthio Pyrimidin-4-amine

The calculated partition coefficient (LogP) for 6-(ethylsulfanyl)pyrimidin-4-amine is 1.17, as reported in vendor-supplied computational chemistry data . This value represents a measurable increase in lipophilicity relative to the 6-methylthio analog, which has an estimated LogP of approximately 0.70 based on the difference of one methylene unit (incremental LogP contribution of ~0.5 per CH₂ group in aliphatic chains) . The ethyl group also contributes two rotatable bonds to the molecular structure compared to one rotatable bond for the methyl analog . These differences in both calculated and structural parameters translate to distinct solubility profiles, membrane permeability potential, and chromatographic retention behavior that cannot be assumed equivalent when substituting between homologs in synthetic or bioassay workflows.

lipophilicity LogP physicochemical properties drug design SAR

Regioisomeric Distinction: 6-Ethylsulfanyl vs. 2-Ethylsulfanyl Pyrimidin-4-amine

The target compound 6-(ethylsulfanyl)pyrimidin-4-amine (CAS 6303-56-6) is the 6-substituted regioisomer bearing the ethylthio group at the position para to the ring nitrogen between positions 1 and 3, with the amino group at position 4. Its 2-substituted regioisomer, 2-(ethylsulfanyl)pyrimidin-4-amine (CAS 54308-63-3), presents the ethylthio substituent at the 2-position of the pyrimidine ring, ortho to both ring nitrogens . While both regioisomers share the same molecular formula (C₆H₉N₃S) and molecular weight (155.22 g/mol), they exhibit distinct reactivity profiles due to differing electronic environments at the substitution sites . The 6-position substitution places the ethylthio group farther from the amino functionality, whereas the 2-position ethylthio group experiences greater electronic influence from the adjacent ring nitrogens, affecting nucleophilic substitution kinetics and subsequent derivatization outcomes . For applications requiring specific regiochemical control in heterocycle construction, these two isomers cannot be used interchangeably without altering reaction outcomes and product distribution.

regioisomers heterocyclic chemistry positional isomers synthetic intermediates

Oxidative Derivatization Potential: Ethylsulfanyl as a Precursor to Sulfoxide and Sulfone Intermediates

The ethylsulfanyl (-S-CH₂CH₃) moiety in 6-(ethylsulfanyl)pyrimidin-4-amine serves as a versatile handle for oxidation to the corresponding sulfoxide and sulfone derivatives, expanding the compound's utility as a synthetic intermediate [1]. Oxidation with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) yields the sulfoxide (ethylsulfinyl) derivative, while more forcing conditions or excess oxidant produce the sulfone (ethylsulfonyl) product . This oxidative derivatization pathway is a documented entry point for further nucleophilic substitution chemistry, as alkyl sulfones derived from alkylsulfanyl precursors function as superior leaving groups in subsequent displacement reactions [2]. While methylthio and other alkylthio analogs also undergo oxidation, the ethyl chain length provides a distinct balance of steric accessibility and intermediate stability relative to shorter-chain (methyl) or longer-chain (propyl) homologs, influencing both the oxidation rate and the crystallinity of the resulting sulfone intermediates.

oxidation sulfoxide sulfone synthetic intermediate functional group transformation

Validated Application Scenarios for 6-(Ethylsulfanyl)pyrimidin-4-amine in Research and Industrial Settings


Scaffold Diversification via Oxidative Activation and Nucleophilic Displacement

6-(Ethylsulfanyl)pyrimidin-4-amine is employed as a synthetic intermediate in heterocyclic chemistry programs requiring scaffold diversification. The ethylsulfanyl group is oxidized to the corresponding sulfone using m-CPBA or H₂O₂, activating the 6-position for nucleophilic displacement with amines, alcohols, or thiols to generate 2,4,6-trisubstituted pyrimidine libraries [1]. This transformation sequence leverages the ethyl chain's favorable balance of steric accessibility and sulfone intermediate stability relative to methyl or propyl homologs.

Building Block for Pyrimidine-Containing Bioactive Molecule Synthesis

As a 4-aminopyrimidine derivative with a functionalizable thioether at the 6-position, the compound serves as a building block in medicinal chemistry campaigns targeting kinase inhibition, antimicrobial development, or CRTH2 antagonist programs . The ethylthio substituent's LogP contribution (1.17) modulates overall molecular lipophilicity in a quantifiably different manner from methylthio analogs, enabling fine-tuning of physicochemical properties during lead optimization .

Regiochemically Controlled Heterocycle Construction

The compound is utilized in synthetic protocols requiring precise 6-substitution on the pyrimidine ring. Unlike its 2-substituted regioisomer (CAS 54308-63-3), 6-(ethylsulfanyl)pyrimidin-4-amine directs subsequent functionalization to the 2-position or the exocyclic amino group without competing reactivity at the 6-position sulfur, enabling regioselective synthesis of complex fused heterocycles including pteridines and pyrazolopyrimidines [2].

One-Pot Synthetic Methodology Development and Scale-Up

For laboratories developing novel pyrimidine synthesis methodologies, the compound represents a representative target within the 4-aminopyrimidine class accessible via the transition-metal-free four-component reaction of nitriles and disulfides [3]. This validated one-pot approach provides a foundation for generating derivative libraries with varied alkylsulfanyl substituents for SAR exploration without requiring pre-functionalized halopyrimidine precursors.

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